molecular formula C6H2Br2F2IN B14003706 2,6-Dibromo-3,5-difluoro-4-iodoaniline

2,6-Dibromo-3,5-difluoro-4-iodoaniline

Cat. No.: B14003706
M. Wt: 412.80 g/mol
InChI Key: NUUMWSASTOWJQU-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-difluoro-4-iodoaniline is a polyhalogenated aniline derivative with the molecular formula C₆HBr₂F₂IN. Its structure features bromine atoms at positions 2 and 6, fluorine atoms at positions 3 and 5, and an iodine atom at position 4, along with an amino group (-NH₂) at position 1. This compound is synthesized via bromination of 3,5-difluoro-4-iodoaniline using N-bromosuccinimide (NBS) under controlled conditions, where portionwise addition of NBS at ambient temperature is critical for high selectivity . The presence of multiple halogens (Br, F, I) confers unique electronic and steric properties, making it valuable in materials science and pharmaceutical intermediate synthesis.

Properties

Molecular Formula

C6H2Br2F2IN

Molecular Weight

412.80 g/mol

IUPAC Name

2,6-dibromo-3,5-difluoro-4-iodoaniline

InChI

InChI=1S/C6H2Br2F2IN/c7-1-3(9)5(11)4(10)2(8)6(1)12/h12H2

InChI Key

NUUMWSASTOWJQU-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)I)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,5-difluoro-4-iodoaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of aniline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,5-difluoro-4-iodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2,6-Dibromo-3,5-difluoro-4-iodoaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,5-difluoro-4-iodoaniline involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Aniline Derivatives

(C₆H₃Br₂ClFN)
  • Structure : Bromine at positions 2 and 6, chlorine at position 3, and fluorine at position 4.
  • Molecular Weight : 303.35 g/mol (vs. ~422.8 g/mol for the target compound).
  • Key Differences :
    • Replacing iodine (target compound) with fluorine reduces molecular weight and polarizability.
    • Chlorine at position 3 introduces stronger electron-withdrawing effects compared to fluorine in the target compound, altering reactivity in electrophilic substitution reactions .
2,6-Dibromo-3,5-dichloro-4-fluoroaniline (C₆H₂Br₂Cl₂FN)
  • Structure : Bromine at 2 and 6, chlorine at 3 and 5, fluorine at 4.
  • Molecular Weight : 337.8 g/mol.
2,6-Dibromo-4-fluoroaniline (C₆H₄Br₂FN)
  • Structure : Bromine at 2 and 6, fluorine at 4.
  • Molecular Weight : ~272.8 g/mol.
  • Key Differences :
    • Absence of fluorine at 3 and 5 and iodine at 4 simplifies the electronic profile, leading to lower thermal stability and reduced utility in cross-coupling reactions requiring iodine .

Substituted Pyridine Analogs

2,6-Dibromo-3,5-difluoropyridine (C₅HBr₂F₂N)
  • Structure : Pyridine ring with bromine at 2 and 6, fluorine at 3 and 5.
  • Molecular Weight : 272.87 g/mol.
  • Key Differences: The nitrogen in the pyridine ring increases basicity and alters resonance effects compared to the aniline derivative. Lacks the iodine atom and amino group, limiting its use in applications requiring nucleophilic aromatic substitution .

Functional Group Variants

2,6-Dibromo-3-fluoro-4-methylaniline (C₇H₆Br₂FN)
  • Structure : Bromine at 2 and 6, fluorine at 3, methyl group at 4.
  • Molecular Weight : ~289.9 g/mol.
  • Key Differences :
    • The methyl group at position 4 provides electron-donating effects, contrasting with the electron-withdrawing iodine in the target compound. This enhances reactivity in Friedel-Crafts alkylation but reduces stability under oxidative conditions .
2,6-Difluoro-4-iodoaniline (C₆H₄F₂IN)
  • Structure : Fluorine at 2 and 6, iodine at 4.
  • Molecular Weight : ~286.9 g/mol.
  • Key Differences :
    • Absence of bromine reduces steric bulk and molecular weight, making it more soluble in polar aprotic solvents.
    • Retains iodine for applications in radiopharmaceuticals but lacks bromine’s capacity for Suzuki-Miyaura coupling .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties
2,6-Dibromo-3,5-difluoro-4-iodoaniline C₆HBr₂F₂IN ~422.8 Br (2,6), F (3,5), I (4) Optical materials, pharmaceutical intermediates
2,6-Dibromo-3-chloro-4-fluoroaniline C₆H₃Br₂ClFN 303.35 Br (2,6), Cl (3), F (4) Intermediate in agrochemical synthesis
2,6-Dibromo-3,5-dichloro-4-fluoroaniline C₆H₂Br₂Cl₂FN 337.8 Br (2,6), Cl (3,5), F (4) High thermal stability, limited solubility
2,6-Difluoro-4-iodoaniline C₆H₄F₂IN ~286.9 F (2,6), I (4) Radiopharmaceutical precursors
2,6-Dibromo-3,5-difluoropyridine C₅HBr₂F₂N 272.87 Br (2,6), F (3,5) (pyridine) Heterocyclic building block

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